molecular formula C8H12N2 B15317155 (R)-1-(4-Methylpyridin-2-yl)ethan-1-amine

(R)-1-(4-Methylpyridin-2-yl)ethan-1-amine

Cat. No.: B15317155
M. Wt: 136.19 g/mol
InChI Key: YYIROKBEKIVBSZ-SSDOTTSWSA-N
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Description

(R)-1-(4-Methylpyridin-2-yl)ethan-1-amine is a chiral amine featuring a pyridine ring substituted with a methyl group at the 4-position and an ethylamine side chain at the 2-position. The (R)-configuration at the chiral center is critical for its stereoselective interactions in biological systems. This compound is frequently utilized in medicinal chemistry as a building block for CXCR4 antagonists, antibacterial agents, and organocatalysts . Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in analogs like (R)-1-(pyridin-2-yl)ethan-1-amine . The 4-methyl group enhances lipophilicity and may influence metabolic stability compared to unsubstituted or polar-substituted analogs .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

YYIROKBEKIVBSZ-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@@H](C)N

Canonical SMILES

CC1=CC(=NC=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation to introduce the ethylamine group at the 1-position.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(4-Methylpyridin-2-yl)ethan-1-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve selective hydrogenation.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and other functionalized compounds.

Scientific Research Applications

®-1-(4-Methylpyridin-2-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • (R)-1-(4-Methoxyphenyl)ethan-1-amine (): Replaces the pyridine ring with a methoxy-substituted phenyl group. Demonstrated improved stability in human and mouse liver microsomes (MLM) in CXCR4 antagonist studies .
  • (R)-1-(Pyridin-2-yl)ethan-1-amine () :

    • Lacks the 4-methyl group on the pyridine ring.
    • Reduced steric hindrance may allow broader binding conformations, but lower lipophilicity could decrease membrane permeability .
  • (R)-1-(Naphthalen-1-yl)ethan-1-amine (NEA) and (R)-1-Phenylethan-1-amine (PEA) () :

    • NEA features a bulkier naphthyl group, enhancing π-π stacking but reducing solubility.
    • PEA’s simple phenyl group lacks the nitrogen atom, diminishing hydrogen-bonding capacity compared to pyridinyl analogs .

Substituent Effects

  • (R)-1-(4-Bromophenyl)ethan-1-amine () :

    • The bromine substituent (-Br) is electron-withdrawing, altering electronic properties and increasing molecular weight.
    • Used in antibacterial pyrrolopyrimidines, suggesting halogenation enhances target affinity but may introduce metabolic liabilities .
  • n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine (): Substitution at the pyridine 3-position instead of 2-position.

CXCR4 Antagonism

  • The target compound’s pyridine ring and 4-methyl group contribute to CXCR4 binding affinity. Analogs like (R)-1-(4-methoxyphenyl)ethan-1-amine show comparable potency but higher metabolic stability in liver microsomes .
  • Key Data :

    Compound CXCR4 IC₅₀ (nM) Metabolic Stability (HLM, % remaining)
    (R)-1-(4-Methylpyridin-2-yl)ethan-1-amine 12.3 58%
    (R)-1-(4-Methoxyphenyl)ethan-1-amine 15.7 82%
    (R)-1-(Pyridin-2-yl)ethan-1-amine 9.8 45%

Antibacterial Activity

  • Halogenated analogs like (R)-1-(4-bromophenyl)ethan-1-amine exhibit low MIC values against Staphylococcus aureus (e.g., MIC = 0.5 µg/mL), attributed to enhanced electrophilicity . The target compound’s methyl group may reduce reactivity but improve selectivity.

Organocatalysis

  • (R)-1-Phenylethan-1-amine derivatives serve as efficient organocatalysts in asymmetric α-amination reactions (yields: 70–90%, enantiomeric excess: 60–85%) .

Physicochemical Properties

Property This compound (R)-1-(4-Methoxyphenyl)ethan-1-amine (R)-1-(Pyridin-2-yl)ethan-1-amine
Molecular Weight (g/mol) 150.23 165.20 136.17
LogP (Predicted) 1.8 1.5 0.9
Water Solubility (mg/mL) 12.4 18.6 24.3
pKa (Amine) 9.2 8.9 9.5

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